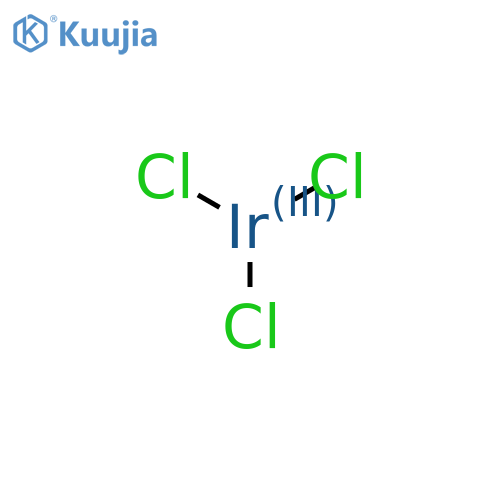Cas no 10025-83-9 (Iridium(III) chloride)

Iridium(III) chloride structure
商品名:Iridium(III) chloride
Iridium(III) chloride 化学的及び物理的性質
名前と識別子
-
- Iridium(III) chloride
- Iridium chloride
- Iridium trichloride
- IRIDIUM TRICHLORIDE extrapure
- Iridium trichloride(IrCl3)
- IRIDIUM(+3)CHLORIDE
- iridium(II) chloride
- Iridium(III) chloride anhydrous
- Iridium(III) trichloride
- iridiumchloride(ircl3)
- Iridous chloride
- irridium(III) chloride
- Iridium (III) chloride
- ridium(III) chloride hydrate
- Cl3Ir
- 10025-83-9
- FT-0652044
- Iridium(III) chloride, anhydrous,99.99%(metals basis),Ir63.9%
- Iridium(III) chloride, anhydrous, Premion?
- Iridium(III) chloride, Ir>/=62.0%
- Iridium(III) chloride, crystalline
- Iridium(III) chloride, anhydrous (99.95%-Ir)
- Iridium(III) chloride, 99.8% trace metals basis
- Iridium(III) chloride, 99.8% metals basis
- Q418647
- Iridium(III) chloride, anhydrous (99.95+%-Ir)
- EINECS 233-044-6
- Iridium(III) chloride, anhydrous
- AKOS005259039
- IrCl3
- Iridium(III)chloride
- Trichloroiridium
- Iridium chloride (IrCl3)
- UNII-20278OEG45
- DTXSID10275787
- DANYXEHCMQHDNX-UHFFFAOYSA-K
- 20278OEG45
- DTXCID30227167
-
- MDL: MFCD00011063
- インチ: 1S/3ClH.Ir/h3*1H;/q;;;+3/p-3
- InChIKey: DANYXEHCMQHDNX-UHFFFAOYSA-K
- ほほえんだ: [Ir](Cl)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 295.8677
- どういたいしつりょう: 297.869482
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 0
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 未確定
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 褐色無味粉末。
- 密度みつど: 5,3 g/cm3
- ゆうかいてん: 763 °C (lit.)
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: H2O: insoluble(lit.)
- すいようせい: 不溶性
- あんていせい: Stable. Protect from moisture.
- PSA: 0
- LogP: -8.98800
- マーカー: 14,5088
- かんど: Hygroscopic
- じょうきあつ: No data available
- ようかいせい: 水に溶けない
Iridium(III) chloride セキュリティ情報
-
記号:

- シグナルワード:H315,H319,H335
- 危害声明: P261,P305+P351+P338
- 警告文: dust mask type N95 (US), Eyeshields, Gloves
- 危険物輸送番号:UN 1759
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
-
危険物標識:

- 危険レベル:8
- TSCA:Yes
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:アルゴン充填貯蔵
Iridium(III) chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005361-5g |
Iridium(III) chloride |
10025-83-9 | 99.8%() | 5g |
¥17692 | 2023-09-11 | |
| abcr | AB211321-1 g |
Iridium(III) chloride, anhydrous, Premion®, 99.99% (metals basis), Ir 63.9%; . |
10025-83-9 | 99.99% | 1 g |
€479.00 | 2023-07-20 | |
| Ambeed | A513338-5g |
Iridium trichloride |
10025-83-9 | 99.9% | 5g |
$1476.0 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I97000-1g |
Iridium trichloride |
10025-83-9 | Ir62.0% | 1g |
¥1668.0 | 2024-07-18 | |
| Cooke Chemical | A5023512-200mg |
Iridium chloride , Crystal |
10025-83-9 | IR ≥ 62.0% | 200mg |
RMB 1839.20 | 2025-02-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I812195-5g |
Iridium(III) chloride |
10025-83-9 | 99.8% metals basis | 5g |
¥21,998.00 | 2022-01-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018352-5g |
Iridium(III) chloride |
10025-83-9 | 62%(Ir) | 5g |
¥14743 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R055683-1g |
Iridium(III) chloride |
10025-83-9 | Ir≥63.9% | 1g |
¥5664 | 2023-09-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013403-0.25g |
Rubidium Chloride |
10025-83-9 | 99.9% | 0.25g |
¥467.0 | 2023-09-15 | |
| abcr | AB106674-2 g |
Iridium(III) chloride, anhydrous (99.95%-Ir); . |
10025-83-9 | 2 g |
€679.00 | 2023-07-20 |
Iridium(III) chloride サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:10025-83-9)三氯化铱
注文番号:LE18921645
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:47
価格 ($):discuss personally
Iridium(III) chloride 関連文献
-
Shih-Chun Lo,Ruth E. Harding,Edward Brightman,Paul L. Burn,Ifor D. W. Samuel J. Mater. Chem. 2009 19 3213
-
Vaidehi Pandit,Junhyuk Jang,Mohammad Babazadeh,Chandana Sampath Kumara Ranasinghe,David M. Huang,Paul L. Burn,Emma V. Puttock J. Mater. Chem. C 2021 9 9545
-
Vaidehi Pandit,Junhyuk Jang,Mohammad Babazadeh,Chandana Sampath Kumara Ranasinghe,David M. Huang,Paul L. Burn,Emma V. Puttock J. Mater. Chem. C 2021 9 9545
-
Sergei V. Tatarin,Daniil E. Smirnov,Ilya V. Taydakov,Mikhail T. Metlin,Victor V. Emets,Stanislav I. Bezzubov Dalton Trans. 2023 52 6435
-
Dani M. Stoltzfus,Wei Jiang,Anthony M. Brewer,Paul L. Burn J. Mater. Chem. C 2018 6 10315
10025-83-9 (Iridium(III) chloride) 関連製品
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:10025-83-9)Iridium(III) chloride

清らかである:99%/99%
はかる:1g/5g
価格 ($):248.0/1107.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:10025-83-9)Iridium trichloride

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




